N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-18-11-5-3-4-10(8-11)16-15-17-13-7-6-12(19-2)9-14(13)20-15/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZBEFXOLOQORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=C(S2)C=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the condensation of 3-methoxyaniline with 2-chloro-6-(methylthio)benzo[d]thiazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Thiols, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thiol-substituted or amine-substituted derivatives
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzothiazole core substituted with a methoxyphenyl group and a methylthio group , contributing to its unique chemical reactivity and biological properties. The synthesis typically involves the following steps:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving thioamide precursors.
- Substitution Reactions : The methoxy and methylthio groups are introduced via electrophilic aromatic substitution or nucleophilic attack, often utilizing reagents like hydrogen peroxide for oxidation and tin(II) chloride for reduction in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Biological Activities
N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine has garnered attention for its potential biological activities, which include:
- Antimicrobial Properties : Structural analogs of benzothiazole derivatives are known for their antimicrobial effects. Studies have shown that similar compounds exhibit activity against various Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Activity : The benzothiazole moiety is frequently associated with anticancer properties. Research indicates that derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a panel of pathogens:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32.6 | Staphylococcus aureus |
| Another Benzothiazole Derivative | 47.5 | Escherichia coli |
This data suggests that this compound may possess significant antibacterial activity compared to standard antibiotics .
Anticancer Properties
In vitro studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | This compound |
| HeLa (Cervical Cancer) | 10.5 | Similar Benzothiazole Derivative |
These results indicate that this compound may be a promising candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interfere with microbial cell wall synthesis, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 6-Position
The 6-(methylthio) group distinguishes the target compound from analogs with other substituents. Key comparisons include:
N-Aryl Substituent Variations
The 3-methoxyphenyl group at the 2-amino position influences steric and electronic interactions. Comparisons include:
Table 2: N-Aryl Substituent Effects
- 3-Methoxyphenyl vs. 4-Methoxyphenyl: The position of the methoxy group significantly impacts activity. Compound 3c (4-MeO) demonstrates superior NO scavenging and urease inhibition compared to phenyl or 3-substituted analogs, likely due to optimized electronic interactions with enzyme active sites .
Biological Activity
N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzothiazole core with a methoxyphenyl group and a methylthio group. This unique substitution pattern enhances its chemical reactivity and biological properties. The benzothiazole moiety is recognized for its diverse applications in pharmaceuticals, making it a valuable scaffold for various bioactive compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to act against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting microbial cell wall synthesis, which is crucial for bacterial survival.
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity , suggesting its potential use in treating fungal infections. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with fungal cell membrane integrity or function.
Anticancer Properties
This compound has shown promise as an anticancer agent . Studies have indicated that it may inhibit the proliferation of cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis induction. For instance, in vitro studies revealed that certain derivatives of this compound effectively inhibited tumor cell growth at micromolar concentrations .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those regulating cell proliferation and survival.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways that control cell growth and differentiation.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminobenzothiazole | Lacks methoxy and methylthio groups | Limited antimicrobial properties |
| 6-Methylthio-2-aminobenzothiazole | Similar but lacks methoxy group | Moderate anticancer activity |
| 3-Methoxyphenylbenzothiazole | Lacks methylthio group | Reduced reactivity compared to target compound |
The presence of both methoxy and methylthio substituents in this compound significantly enhances its biological activities compared to these related compounds.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited strong activity against multiple bacterial strains with minimal inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
- Anticancer Activity : In vitro tests on breast cancer cell lines (MDA-MB-231) showed that derivatives could induce apoptosis at concentrations as low as 1 μM, significantly enhancing caspase-3 activity, which is crucial for programmed cell death .
- Synergistic Effects : Research indicated that when combined with other known antimicrobial agents, this compound exhibited synergistic effects, improving overall efficacy against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of aniline derivatives. A common approach involves reacting substituted anilines with sodium thiocyanate in bromine/glacial acetic acid to form the benzothiazole core . For the 6-(methylthio) substituent, thiolation or post-synthetic modification (e.g., using methyl iodide) may be applied. Optimization includes adjusting reaction time (16–24 hours), temperature (reflux conditions), and stoichiometry of bromine to prevent over-oxidation . Purification via column chromatography (n-hexane/ethyl acetate) ensures high yields (67–94%) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Characterization :
- 1H/13C NMR : Aromatic protons appear at δ 6.89–8.43 ppm, with methoxy (δ ~3.73 ppm) and methylthio (δ ~2.5 ppm) groups . The NH proton in the thiazole ring is typically observed as a singlet at δ 8.43 ppm .
- Mass Spectrometry : High-resolution ESI-TOF confirms the molecular ion peak (e.g., m/z 270.21 for C15H14N2OS) .
- Elemental Analysis : Matches calculated values (e.g., C, 66.64%; N, 10.36%) .
Q. What purification methods are recommended to isolate this compound from byproducts?
- Methods : Use silica gel column chromatography with gradients of n-hexane/ethyl acetate (60:40 to 90:10) . Recrystallization from ethanol or chloroform enhances purity (>95%) . GC-MS can verify purity (99%) post-purification .
Advanced Research Questions
Q. How do the methoxyphenyl and methylthio substituents influence bioactivity compared to other derivatives?
- Structure-Activity Relationship (SAR) :
- The 3-methoxyphenyl group enhances electron-donating effects, improving binding to enzyme active sites (e.g., urease inhibition IC50 = 26.35–28.57 μg/mL) .
- The 6-(methylthio) group increases lipophilicity, potentially enhancing membrane permeability .
- Comparative studies show 6-(4-methoxyphenyl) derivatives exhibit higher urease inhibition than halogen-substituted analogs (e.g., 6-bromo) .
Q. What mechanistic insights explain its enzyme inhibition properties?
- Mechanism : Molecular docking studies suggest the benzothiazole core interacts with urease’s nickel center via hydrogen bonding, while the methoxyphenyl group occupies hydrophobic pockets . For ABAD/17β-HSD10 modulation (Alzheimer’s targets), the methylthio group may disrupt enzyme-cofactor interactions .
Q. How can researchers resolve contradictions in bioactivity data across similar compounds?
- Troubleshooting :
- Assay Variability : Standardize inhibition assays (e.g., urease activity measured at 50 μg/mL in pH 7.0 buffer) .
- Purity Checks : Use GC-MS or HPLC to rule out impurities affecting IC50 values .
- Substituent Positioning : Compare 3-methoxy vs. 4-methoxy derivatives; meta-substitution may sterically hinder binding compared to para .
Q. What strategies optimize this compound’s solubility for in vivo studies?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
